molecular formula C10H13FO2 B8032883 4-Fluoro-5-methyl-2-propoxyphenol

4-Fluoro-5-methyl-2-propoxyphenol

Cat. No.: B8032883
M. Wt: 184.21 g/mol
InChI Key: DRHUPNNBDNGNOX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methyl-2-propoxyphenol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-5-methylphenol with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methyl-2-propoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-5-methyl-2-propoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methyl-2-propoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, leading to altered cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-5-methyl-2-propoxyphenol is unique due to the presence of all three functional groups (fluorine, methyl, and propoxy) on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-5-methyl-2-propoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-4-13-10-6-8(11)7(2)5-9(10)12/h5-6,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHUPNNBDNGNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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